GRP (human)
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Overview
Description
Gastrin-releasing peptide (GRP) is a regulatory neuropeptide encoded by the GRP gene in humans. It plays a crucial role in various physiological and pathophysiological processes. GRP stimulates the release of gastrin from the G cells of the stomach, which in turn regulates gastric acid secretion and enteric motor function. This peptide is involved in numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GRP involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of GRP typically involves recombinant DNA technology. The GRP gene is inserted into an expression vector, which is then introduced into a host cell (e.g., Escherichia coli). The host cells are cultured, and the expressed GRP is harvested and purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: GRP undergoes various chemical reactions, including:
Oxidation: GRP can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds in GRP can be reduced to free thiol groups.
Substitution: Amino acid residues in GRP can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidized GRP: Contains disulfide bonds.
Reduced GRP: Contains free thiol groups.
Mutant GRP: Contains substituted amino acids .
Scientific Research Applications
GRP has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating gastrointestinal and central nervous system functions.
Medicine: Explored as a potential therapeutic target for various diseases, including cancer. GRP receptors are overexpressed in several types of cancer, making them a target for diagnostic imaging and targeted therapy.
Industry: Utilized in the development of radiolabeled peptides for cancer imaging and therapy .
Mechanism of Action
GRP exerts its effects by binding to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. Upon binding, GRP activates the receptor, leading to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway. This results in the release of intracellular calcium ions and the activation of protein kinase C (PKC), which ultimately leads to the release of gastrin and other gastrointestinal hormones. GRP also plays a role in the perception of prurient stimuli and the transmission of itch signals in the spinal cord .
Comparison with Similar Compounds
GRP is part of the bombesin-like peptide family, which includes several similar compounds:
Neuromedin C: A shorter peptide derived from the same precursor as GRP, with similar biological activities.
Bombesin: An amphibian peptide with high affinity for GRPR, used as a model for studying GRP function.
Neuromedin B: Another member of the bombesin-like peptide family, with distinct receptor binding properties.
Uniqueness of GRP: GRP is unique in its ability to stimulate the release of gastrin and regulate gastric acid secretion. Its role in cancer biology, particularly in the overexpression of GRPR in various cancers, makes it a valuable target for diagnostic and therapeutic applications .
Properties
Molecular Formula |
C130H204N38O31S2 |
---|---|
Molecular Weight |
2859.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1 |
InChI Key |
PUBCCFNQJQKCNC-XKNFJVFFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N |
Origin of Product |
United States |
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